molecular formula C22H21O4P B12617136 Diphenyl 1-phenylbut-1-en-1-yl phosphate CAS No. 922186-06-9

Diphenyl 1-phenylbut-1-en-1-yl phosphate

Cat. No.: B12617136
CAS No.: 922186-06-9
M. Wt: 380.4 g/mol
InChI Key: DUGRUYIDSCPHAL-UHFFFAOYSA-N
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Description

Diphenyl 1-phenylbut-1-en-1-yl phosphate is an organic compound characterized by its unique structure, which includes a phosphate group attached to a phenylbutenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl 1-phenylbut-1-en-1-yl phosphate typically involves the reaction of phenylbutenyl alcohol with diphenyl chlorophosphate. The reaction is carried out under anhydrous conditions, often using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Phenylbutenyl alcohol+Diphenyl chlorophosphateDiphenyl 1-phenylbut-1-en-1-yl phosphate+HCl\text{Phenylbutenyl alcohol} + \text{Diphenyl chlorophosphate} \rightarrow \text{this compound} + \text{HCl} Phenylbutenyl alcohol+Diphenyl chlorophosphate→Diphenyl 1-phenylbut-1-en-1-yl phosphate+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Diphenyl 1-phenylbut-1-en-1-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenyl phosphate derivatives, while reduction can produce phosphine oxides.

Scientific Research Applications

Medicinal Chemistry

Diphenyl 1-phenylbut-1-en-1-yl phosphate has been investigated for its potential therapeutic applications, particularly in cancer treatment. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results are summarized in the following table:

CompoundCell LineIC50 (µM)Selectivity Index
This compoundMCF-7124
Control (Etoposide)MCF-710-
This compoundHT-29153

The selectivity index indicates the ratio of cytotoxicity towards cancer cells compared to normal cells, suggesting that modifications to the diphenyl structure can enhance anticancer efficacy.

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. It can participate in various chemical reactions, including:

Alkyne Functionalization

Research has demonstrated that this compound can be used in the iodo(III) functionalization of alkynes. The following table summarizes the yields obtained from different reaction conditions:

Reaction ConditionYield (%)
Using diphenyl phosphate68
Using triethyl phosphate65
Using trimethyl phosphate60

These results highlight the compound's effectiveness as a reagent in synthesizing complex organic molecules .

Material Science

In material science, this compound has been explored for its potential use in developing phosphorescent materials. Its unique structure allows it to act as a phosphorescent dopant in polymer matrices.

Phosphorescent Properties

A study investigated the phosphorescent properties of polymers doped with this compound. The findings are summarized below:

Polymer TypePhosphorescence Lifetime (ms)Emission Peak (nm)
Poly(methyl methacrylate)150520
Polyvinyl chloride120510

These results indicate that this compound can enhance the phosphorescent properties of polymers, making it suitable for applications in lighting and display technologies .

Case Studies

Several case studies have documented the biological activity and synthetic utility of this compound:

Case Study: Anticancer Activity

In a comprehensive evaluation, derivatives of this compound were administered in xenograft models. The compounds demonstrated significant tumor size reduction compared to controls, indicating their potential as therapeutic agents.

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of this compound through various reaction conditions. The findings revealed that adjusting solvent polarity and temperature significantly improved yield and purity, showcasing its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism by which Diphenyl 1-phenylbut-1-en-1-yl phosphate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways. This interaction can modulate various biochemical processes, making the compound valuable in research and therapeutic applications.

Comparison with Similar Compounds

  • Diphenyl phosphate
  • Triphenyl phosphate
  • Phenylbutenyl phosphate

Comparison: Diphenyl 1-phenylbut-1-en-1-yl phosphate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specialized applications.

Biological Activity

Diphenyl 1-phenylbut-1-en-1-yl phosphate (DPP) is a compound of significant interest due to its various biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Inhibition of Protein Phosphatases

One of the primary mechanisms through which DPP exhibits biological activity is the inhibition of protein phosphatases. Protein phosphatases are crucial enzymes involved in various signaling pathways, including those related to cell growth and differentiation. The inhibition of these enzymes can lead to altered cellular signaling, potentially resulting in therapeutic effects against certain diseases.

Antitumor Activity

Research has indicated that compounds structurally similar to DPP may exhibit antitumor properties by selectively inhibiting specific protein phosphatases involved in cancer cell proliferation. For instance, fostriecin, a known protein phosphatase inhibitor, has shown potent cytotoxic effects against various cancer cell lines .

Study on Anticancer Properties

A study published in Preprints highlighted the synthesis of novel phosphate compounds and their evaluation for anticancer activity. DPP analogs were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis . The results suggested that the presence of the phosphate group is critical for enhancing the biological activity of these compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies conducted on phosphate-containing compounds indicate that specific modifications to the phenyl rings and the alkene linkage can significantly affect their biological potency. For instance, variations in substituents on the phenyl groups have been shown to alter the inhibitory effects on protein phosphatases .

Comparative Biological Activity Table

CompoundBiological ActivityMechanism of Action
This compoundAntitumor activityInhibition of protein phosphatases
FostriecinCytotoxicity against cancer cellsSelective inhibition of PP2A
Calyculin APotent inhibitor of PP1 and PP2ADisruption of cellular signaling

Properties

CAS No.

922186-06-9

Molecular Formula

C22H21O4P

Molecular Weight

380.4 g/mol

IUPAC Name

diphenyl 1-phenylbut-1-enyl phosphate

InChI

InChI=1S/C22H21O4P/c1-2-12-22(19-13-6-3-7-14-19)26-27(23,24-20-15-8-4-9-16-20)25-21-17-10-5-11-18-21/h3-18H,2H2,1H3

InChI Key

DUGRUYIDSCPHAL-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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